molecular formula C24H23F2N3O3 B2573209 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097923-95-8

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2573209
CAS No.: 2097923-95-8
M. Wt: 439.463
InChI Key: WITIHHSFTWIPEY-UHFFFAOYSA-N
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Description

"2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one" is a heterocyclic compound featuring a 2,3-dihydropyridazin-3-one core substituted with a fluorophenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 3-fluoro-4-methoxybenzoyl group. The presence of fluorine atoms and methoxy groups likely enhances metabolic stability and lipophilicity, critical factors in drug design .

Properties

IUPAC Name

2-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3/c1-32-22-8-4-18(14-20(22)26)24(31)28-12-10-16(11-13-28)15-29-23(30)9-7-21(27-29)17-2-5-19(25)6-3-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITIHHSFTWIPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN3O4 , with a molecular weight of 361.4 g/mol . Its structure includes a piperidine ring, a pyridazine moiety, and fluorinated and methoxylated benzoyl groups, which contribute to its unique biological activity.

PropertyValue
Molecular FormulaC18H20FN3O4
Molecular Weight361.4 g/mol
IUPAC Name(3-fluoro-4-methoxyphenyl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
InChI KeyVPFLYRBVCMXPMH-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives containing piperidine structures display varying degrees of antibacterial and antifungal activities against a range of pathogens. The compound's fluorinated and methoxylated groups may enhance its binding affinity to microbial targets, potentially leading to increased efficacy against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes relevant to disease processes. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's . The presence of the piperidine moiety is often linked to enhanced enzyme inhibitory activity due to its ability to mimic natural substrates.

The biological activity of this compound likely involves several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, modulating their activity and leading to downstream effects on cellular functions.
  • Enzyme Interaction : As noted, it may inhibit specific enzymes such as AChE, altering neurotransmitter levels and impacting neuronal signaling.
  • Apoptotic Pathways : By influencing apoptotic pathways, the compound can promote cell death in cancerous cells while sparing normal cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications led to improved antimicrobial efficacy compared to conventional antibiotics .
  • Anticancer Evaluation : In a study assessing the cytotoxic effects on cancer cell lines, compounds similar to this one showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives of pyridazinones have shown promise in cancer treatment by inhibiting tumor cell proliferation.
  • Anticonvulsant Effects : Compounds containing piperidine rings are often explored for their potential in treating epilepsy and other seizure disorders.
  • Antimicrobial Properties : The structural features of this compound may contribute to its efficacy against bacterial and fungal infections.

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • Anticancer Studies : Research has demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Neuropharmacology : Investigations into the anticonvulsant properties have shown promise in preclinical models, indicating potential use in managing seizure disorders.
  • Antimicrobial Efficacy : Laboratory studies have reported effective inhibition of bacterial growth, establishing a foundation for further exploration in infectious disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several pharmacologically active heterocycles. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 2,3-Dihydropyridazin-3-one - 6-(4-Fluorophenyl)
- 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}
~437.4 (calculated) Not reported
Example 52 () Chromen-4-one - 5-Fluoro-3-(3-fluorophenyl)
- Pyrazolo[3,4-d]pyrimidinyl
579.1 228–230
Compound Pyrido[1,2-a]pyrimidin-4-one - 3-Fluoro-4-(piperidin-1-yl)benzoyl
- Piperidinyl-ethyl
Not reported Not reported
Compound Pyridazine - 4-(4-Fluorophenyl)piperazinyl
- 2-Methylpyridin-3-yl
Not reported Not reported

Key Structural Differences:

  • Core Heterocycle: The dihydropyridazin-3-one core (target) is partially saturated, differing from the fully aromatic pyrazolo[3,4-d]pyrimidine () or pyrido[1,2-a]pyrimidin-4-one (). Saturation may reduce planarity, influencing binding interactions and solubility .
  • Substituents: The target’s 3-fluoro-4-methoxybenzoyl-piperidine group introduces steric bulk and polarity compared to simpler fluorophenyl or oxazinyl substituents in analogues. This could affect target selectivity and pharmacokinetics .

Physicochemical Properties

  • Melting Points: The chromen-4-one derivative () has a high melting point (228–230°C), suggesting strong crystalline packing forces due to its rigid aromatic core and polar substituents . The target compound’s melting point is unreported but may be lower due to its partially saturated core.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound can be synthesized via multi-step reactions involving piperidine derivatives and fluorinated benzaldehyde precursors. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde are used as starting materials, followed by coupling reactions and purification steps. Reaction conditions often include dichloromethane as a solvent and sodium hydroxide for base-mediated steps . Yield optimization may require combining filtrates from parallel reactions to maximize product recovery .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is a gold standard for structural confirmation. Crystallographic data (e.g., unit cell parameters: a=8.9168a = 8.9168 Å, b=10.7106b = 10.7106 Å, c=13.5147c = 13.5147 Å; space group P1P1) provide unambiguous evidence of the compound’s stereochemistry and substituent arrangement. Refinement methods (e.g., R[F2>2σ(F2)]=0.036R[F^2 > 2σ(F^2)] = 0.036) ensure high accuracy .

Q. What preliminary analytical techniques are used to assess purity?

High-Performance Liquid Chromatography (HPLC) with Chromolith or Purospher® columns is employed for purity analysis. Residual solvents are evaluated using pharmacopeial guidelines, such as ammonium acetate buffer (pH 6.5) preparation for assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves adjusting stoichiometry, reaction time, and solvent polarity. For example, repeating reactions with excess methyl esters (e.g., 61.9 g scale) under identical conditions and combining filtrates improves recovery . Safety protocols (e.g., handling explosive intermediates like H200-classified reagents) must be prioritized .

Q. How are discrepancies between spectroscopic data (e.g., NMR) and crystallographic results resolved?

Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) in solution vs. solid-state. Cross-validation using SC-XRD (e.g., triclinic crystal system data ) and computational modeling (DFT or MD simulations) reconciles such discrepancies. Redundant NMR experiments (e.g., 19F^{19}\text{F}-NMR) can clarify fluorine environments .

Q. What advanced methods validate the compound’s bioactivity in enzyme inhibition studies?

Enzymatic assays (e.g., fluorescence-based kinase inhibition) are conducted with controls for cell permeability and off-target effects. Reference standards (e.g., PF-06683324, a fluorinated piperidine derivative ) guide potency comparisons. LC-MS monitors metabolite formation in vitro .

Q. How are residual solvents and impurities quantified to meet regulatory standards?

Gas chromatography (GC) with headspace sampling or LC-MS is used per ICH guidelines. For example, residual trifluoromethoxy solvents are quantified against USP thresholds (<0.1% w/w). Buffer systems (15.4 g ammonium acetate/L, pH 6.5) ensure assay reproducibility .

Methodological Notes

  • Synthesis Reproducibility : Document reaction scales, solvent drying protocols, and inert atmosphere use to minimize batch variability .
  • Crystallization Conditions : Optimize solvent mixtures (e.g., DCM/hexane) and cooling rates to obtain diffraction-quality crystals .
  • Data Contradiction Resolution : Combine SC-XRD with temperature-dependent NMR to probe conformational flexibility .

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